molecular formula C12H12F2O B7893202 2,3-Difluorophenyl cyclopentyl ketone

2,3-Difluorophenyl cyclopentyl ketone

Cat. No.: B7893202
M. Wt: 210.22 g/mol
InChI Key: HGFLSWNRWVIQOQ-UHFFFAOYSA-N
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Description

2,3-Difluorophenyl cyclopentyl ketone is a chemical compound characterized by the presence of a cyclopentyl group attached to a difluorophenyl ring, which is further connected to a ketone functional group. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Difluorophenyl cyclopentyl ketone typically involves the following steps:

  • Bromination: The starting material, cyclopentanone, undergoes bromination to introduce a bromine atom at the desired position.

  • Fluorination: The brominated compound is then subjected to fluorination to replace the bromine atoms with fluorine atoms, resulting in the difluorophenyl group.

  • Ketone Formation: Finally, the difluorophenyl group is attached to the cyclopentyl ring, forming the ketone functional group.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors and advanced fluorination techniques to ensure high yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: 2,3-Difluorophenyl cyclopentyl ketone can undergo various chemical reactions, including:

  • Oxidation: The ketone group can be oxidized to form carboxylic acids or other oxidized derivatives.

  • Reduction: The ketone group can be reduced to form alcohols or other reduced derivatives.

  • Substitution: The fluorine atoms can be substituted with other functional groups, leading to the formation of different derivatives.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).

  • Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

  • Substitution: Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed:

  • Oxidation: Carboxylic acids, esters, and other oxidized derivatives.

  • Reduction: Alcohols, aldehydes, and other reduced derivatives.

  • Substitution: Derivatives with different functional groups replacing the fluorine atoms.

Scientific Research Applications

2,3-Difluorophenyl cyclopentyl ketone has several scientific research applications, including:

  • Chemistry: It serves as a building block for the synthesis of more complex organic compounds.

  • Biology: It can be used as a probe to study biological systems and interactions.

  • Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 2,3-Difluorophenyl cyclopentyl ketone exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism depends on the specific application and the biological system involved.

Comparison with Similar Compounds

2,3-Difluorophenyl cyclopentyl ketone can be compared with other similar compounds, such as:

  • 2,3-Difluorophenyl cyclohexyl ketone: Similar structure but with a cyclohexyl ring instead of cyclopentyl.

  • 2,3-Difluorophenyl acetone: Similar difluorophenyl group but with a simpler ketone structure.

  • 2,3-Difluorophenyl benzyl ketone: Similar difluorophenyl group but with a benzyl group instead of cyclopentyl.

These compounds share similarities in their chemical properties but differ in their structural features, leading to variations in their reactivity and applications.

Properties

IUPAC Name

cyclopentyl-(2,3-difluorophenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12F2O/c13-10-7-3-6-9(11(10)14)12(15)8-4-1-2-5-8/h3,6-8H,1-2,4-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGFLSWNRWVIQOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)C(=O)C2=C(C(=CC=C2)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12F2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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